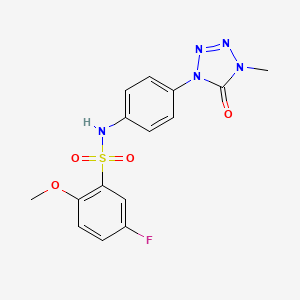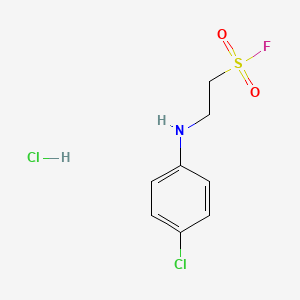
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorophenyl)amino)ethanesulfonyl fluoride hydrochloride, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has since been widely used in both human and veterinary medicine.
作用機序
Chloramphenicol works by inhibiting the activity of bacterial ribosomes, which are responsible for protein synthesis. It binds to the 50S subunit of the ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis, ultimately resulting in bacterial death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including both gram-positive and gram-negative species. It has also been shown to have a broad spectrum of activity against a variety of bacterial infections.
実験室実験の利点と制限
One advantage of using Chloramphenicol in lab experiments is that it has a broad spectrum of activity against a variety of bacterial infections. This makes it a useful tool for investigating the mechanisms of bacterial protein synthesis and for studying the effects of antibiotics on bacterial growth.
One limitation of using Chloramphenicol in lab experiments is that it can be toxic to some cell types. It has been shown to have cytotoxic effects on some mammalian cells, which can limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research involving Chloramphenicol. One area of interest is the development of new antibiotics that are more effective against resistant bacterial strains. Another area of interest is the investigation of the mechanisms of bacterial resistance to antibiotics, with the goal of developing new strategies for combating antibiotic resistance.
Conclusion:
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in both human and veterinary medicine. It has been used in scientific research to study the mechanisms of bacterial protein synthesis and to investigate the effects of antibiotics on bacterial growth. While it has a number of advantages as a research tool, it also has limitations, particularly with regard to its cytotoxic effects on some cell types. Nonetheless, there are a number of future directions for research involving Chloramphenicol, with the goal of developing new antibiotics and strategies for combating antibiotic resistance.
合成法
Chloramphenicol is synthesized through the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloroformate. This intermediate is then reacted with 4-chloroaniline to form 2-((4-chlorophenyl)amino)ethanol. The final step involves the reaction of 2-((4-chlorophenyl)amino)ethanol with ethanesulfonyl chloride and triethylamine to form Chloramphenicol.
科学的研究の応用
Chloramphenicol has been widely used in scientific research for its antibacterial properties. It has been used to study the mechanisms of bacterial protein synthesis and to investigate the effects of antibiotics on bacterial growth. Chloramphenicol has also been used to study the role of bacterial ribosomes in protein synthesis.
特性
IUPAC Name |
2-(4-chloroanilino)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO2S.ClH/c9-7-1-3-8(4-2-7)11-5-6-14(10,12)13;/h1-4,11H,5-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQAFCXXXSKOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCS(=O)(=O)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
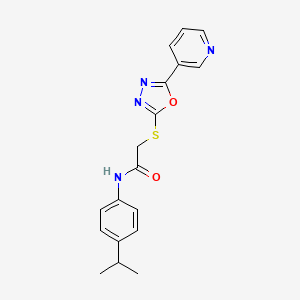
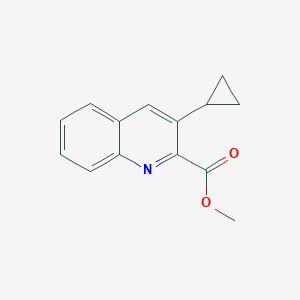

![7-Cyclohexyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2354176.png)


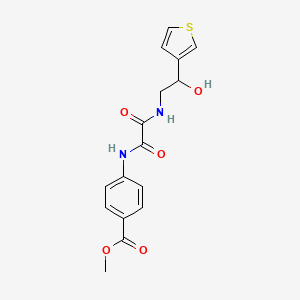
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)

![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
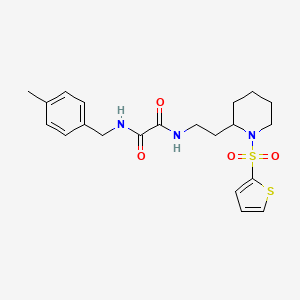
![2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2354190.png)

